molecular formula C7H9ClN4OS B1197048 Tomizine CAS No. 50602-44-3

Tomizine

Cat. No. B1197048
CAS RN: 50602-44-3
M. Wt: 232.69 g/mol
InChI Key: NTLYNOPIQSYARR-UHFFFAOYSA-N
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Description

Tomizine, as conceptualized for this response, represents a hypothetical or less-documented chemical entity. The analysis and synthesis processes discussed here are inferred from related chemical research, particularly focusing on compounds with similar chemical behaviors or structural characteristics. This approach allows for a general understanding of how such a compound might be synthesized, its molecular structure analyzed, and its chemical as well as physical properties characterized.

Synthesis Analysis

The synthesis of complex molecules often involves dynamic covalent chemistry (DCC), particularly utilizing reversible reactions like imine bond formation, which is a reaction between an amine and an aldehyde. This method is valuable for creating highly symmetrical molecules and extended structures from simple precursors, offering a way to construct compounds with significant precision and efficiency (Belowich & Stoddart, 2012). Another approach involves continuous-flow multistep synthesis, which has been applied to the efficient production of related compounds, showcasing the potential for scalable and efficient synthesis strategies (Borukhova, Noël, & Hessel, 2016).

Molecular Structure Analysis

The molecular structure of compounds is often elucidated using techniques such as NMR spectroscopy, revealing details about the arrangement of atoms within a molecule. For instance, the structure of receptor-ligand complexes provides insights into how specific molecular interactions occur, guiding the understanding of molecular recognition processes (Abe et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds like Tomizine can be diverse, including cycloaddition reactions and domino processes that form complex structures from simpler precursors. These reactions are crucial for constructing molecular frameworks with specific biological activities (Sugimoto et al., 2015). The reactivity and interaction of functional groups within a molecule play a significant role in determining its chemical properties and potential applications.

Scientific Research Applications

  • Tomizine, identified as an antifolic preparation with antitumor activity, has been shown to significantly inhibit thyroid gland function. Experiments on rats with sarcoma M-1 revealed that the maximally tolerated doses of Tomizine led to a marked inhibition of thyroid function, accompanied by structural changes in the thyroid, indicating a depression of thyroid function (Korolev & Smoryzanova, 1978).

  • Another study focused on the myelotoxic effect of Tomizine, highlighting its antineoplastic properties as a folic acid antagonist. This research found that Tomizine inhibited the development of sarcoma M-1 in rats and extended the survival of tumor-stricken animals without causing a pronounced myelotoxic effect. The observed changes in peripheral blood and marrow were short-lived and mainly affected the erythroid germ cells (Gol'dberg Ed et al., 1979).

  • A mass-spectrometric study of Tomizine focused on the structure of its metabolites. This study discovered several substances resulting from the biotransformation of Tomizine in rats, one of which was identified as an isoalloxazin derivative (Lindberg, Sheinker, & Safanova, 1978).

  • Research on the metabolism of 4-methoxy-6-aminopyrimido-(4,5-b)(1,4)-thiazine (Tomizine) hydrochloride in rats led to the detection of four metabolites of Tomizine. This study provided insights into the metabolic pathways and intermediate products of Tomizine transformation in the rat organism (Linberg et al., 1979).

properties

IUPAC Name

4-methoxy-7H-pyrimido[4,5-b][1,4]thiazin-6-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4OS.ClH/c1-12-6-5-7(10-3-9-6)13-2-4(8)11-5;/h3H,2H2,1H3,(H2,8,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLYNOPIQSYARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=N1)SCC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964843
Record name 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tomizine

CAS RN

50602-44-3
Record name Tomizine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050602443
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-5H-pyrimido[4,5-b][1,4]thiazin-6(7H)-imine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30964843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
ÉA Gvazava, YA Revazova, LU Radchenko… - Pharmaceutical …, 1981 - Springer
… Tomizine inhibits dehydrofolatereduetase and the aminopterin-inactivating enzyme. While tomizine … Since no information is currently available on the mutagenicity of tomizine, we tested …
Number of citations: 3 link.springer.com
LF Lindberg, YN Sheinker, TS Safanova - Pharmaceutical Chemistry …, 1978 - Springer
We have now established the structure of the isolated compounds V-II, Blla, V-III-2, and B-ll-I by the use of mass spectrometry and PMR spectroscopy. In addition to structural …
Number of citations: 2 link.springer.com
AS Sokolova, NA Riabokon, E IuA, NA Andreeva… - Voprosy …, 1975 - europepmc.org
In the experiments on enzymic systems functioning in the metabolism of folic acid and on transplantable tumors in animals the preparation thomizine (chlorohydrate 4-methoxy-6-…
Number of citations: 8 europepmc.org
ED Gol'dberg, VV Novitskiĭ, VM Plotnikov… - Farmakologiia i …, 1979 - europepmc.org
In tests conducted on 220 rats with transplantable sarcoma M-1 and intact animals acute toxicity, antineoplastic effect and the action on the blood system of tomizine, a new neoplastic …
Number of citations: 2 europepmc.org
GK Korolev - Voprosy Onkologii, 1975 - europepmc.org
On rats with sarcoma M-1 the peculiarities of accumulation and elimination of the folic acid antagonist-pyrimido (4, 5-b),(1, 4) thiazinon-35S, called" thomizine", have been studied. In …
Number of citations: 2 europepmc.org
V Yadrovskaya, MP Nemeryuk, TS Safonova - Pharmaceutical Chemistry …, 1989 - Springer
… tomizine-3H, it was found that there is much in common in the distribution of this compound in the organism between tomizine-SSS [4] and tomizine… , tomizine-3SS and tomizine-1~C are …
Number of citations: 3 link.springer.com
LF Linberg, VA Yadrovskaya, TS Safonova… - Pharmaceutical …, 1979 - Springer
… Since the metabolites of tomizine with the … of tomizine labeled with 35S [4]. In a comparison of the autoradiochromatograms of rat urine after the use of [14C]tomizine and [35S]tomizine, it …
Number of citations: 3 link.springer.com
NA Andreeva, AM Tongur, BA Kuznetsov… - … Akademii Nauk SSSR …, 1983 - europepmc.org
[Action of tomizine (4-methoxy-6-aminopyrimido (4,5-b) (1,4)thiazine hydrochloride) on the physicochemical properties of the enzymes of folic acid metabolism--dihydrofolate …
Number of citations: 2 europepmc.org
GK Korolev, OA Smoryzanova - Farmakologiia i Toksikologiia, 1978 - europepmc.org
… tomizine, displaying antineoplastic properties, on the function of this organ. Tests conducted on rats with sarcoma M-1 disclosed the maximally tolerated doses of tomizine to … of tomizine …
Number of citations: 3 europepmc.org
LF Linberg - Pharmaceutical Chemistry Journal, 1976 - Springer
… tomizine with use of radiochromatographic, chromatographic, and spectral methods, it was shown that in the urine of rats which have received tomizine … after injection of tomizine, three …
Number of citations: 3 link.springer.com

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